molecular formula C12H14O2 B6220893 1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carbaldehyde CAS No. 2758004-20-3

1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carbaldehyde

Cat. No.: B6220893
CAS No.: 2758004-20-3
M. Wt: 190.24 g/mol
InChI Key: SDZNFVTWTUULDV-UHFFFAOYSA-N
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Description

1,1-Dimethyl-3,4-dihydro-1H-2-benzopyran-6-carbaldehyde (DMBPC) is a chemical compound found in nature and has been studied extensively in the laboratory setting. It is a highly reactive aldehyde, which has been used in the synthesis of various compounds, including pharmaceuticals and polymers. DMBPC has a wide range of applications in both scientific research and industry.

Mechanism of Action

The mechanism of action of 1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carbaldehyde is not fully understood. It is believed that the aldehyde group of this compound is highly reactive and can interact with other molecules, such as proteins, to form covalent bonds. This reaction is believed to be the basis for the biochemical and physiological effects of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. In addition, this compound has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer activity. It has also been shown to inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carbaldehyde has a number of advantages and limitations for laboratory experiments. One advantage is that it is relatively inexpensive and easy to synthesize. Another advantage is that it is highly reactive, making it suitable for use in a variety of experiments. However, there are some limitations to its use. For example, it is highly volatile, making it difficult to store for long periods of time. In addition, this compound can be toxic at high concentrations, so it is important to use caution when handling it.

Future Directions

There are a number of potential future directions for the study of 1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carbaldehyde. One direction is to further investigate its biochemical and physiological effects, particularly its effects on the nervous system. Another direction is to explore its potential applications in the pharmaceutical industry, such as the development of new drugs. In addition, further research could be conducted on the mechanism of action of this compound and its interactions with other molecules. Finally, further research could be conducted on the environmental and industrial applications of this compound, such as its use as a preservative or as a catalyst in chemical reactions.

Synthesis Methods

1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carbaldehyde can be synthesized in a number of ways. One method involves the reaction of dimethylbenzene and sulfuric acid, which produces this compound and dimethylbenzene sulfate. Another method involves the reaction of dimethylbenzene and ethyl acetate, which produces this compound and ethyl acetate. A third method involves the reaction of dimethylbenzene and acetic anhydride, which produces this compound and acetic anhydride.

Scientific Research Applications

1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carbaldehyde has been used in a variety of scientific research applications. It has been used as a model compound to study the mechanism of reactions involving aldehydes and ketones. It has also been used to study the reactivity of aldehydes and ketones and their interactions with other compounds. In addition, this compound has been used to study the effects of environmental factors, such as temperature and humidity, on the reactivity of aldehydes and ketones.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carbaldehyde involves the condensation of 2,3-dimethylphenol with ethyl acetoacetate followed by cyclization and oxidation to form the desired product.", "Starting Materials": [ "2,3-dimethylphenol", "ethyl acetoacetate", "sodium ethoxide", "acetic acid", "sodium dichromate", "sulfuric acid", "water" ], "Reaction": [ "Step 1: Dissolve 2,3-dimethylphenol (1.0 eq) in dry ethanol and add sodium ethoxide (1.1 eq). Stir the mixture at room temperature for 30 minutes.", "Step 2: Add ethyl acetoacetate (1.1 eq) to the reaction mixture and stir for an additional 2 hours at room temperature.", "Step 3: Add acetic acid to the reaction mixture and heat under reflux for 4 hours.", "Step 4: Cool the reaction mixture to room temperature and add water. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 5: Cyclize the product by heating it with sulfuric acid (1.5 eq) at 100°C for 2 hours.", "Step 6: Cool the reaction mixture to room temperature and add water. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 7: Oxidize the product by stirring it with sodium dichromate (1.2 eq) in acetic acid at room temperature for 2 hours.", "Step 8: Cool the reaction mixture to room temperature and add water. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 9: Purify the product by column chromatography using a silica gel column and eluting with a mixture of hexane and ethyl acetate." ] }

2758004-20-3

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

1,1-dimethyl-3,4-dihydroisochromene-6-carbaldehyde

InChI

InChI=1S/C12H14O2/c1-12(2)11-4-3-9(8-13)7-10(11)5-6-14-12/h3-4,7-8H,5-6H2,1-2H3

InChI Key

SDZNFVTWTUULDV-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(CCO1)C=C(C=C2)C=O)C

Purity

95

Origin of Product

United States

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